(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid
Description
Properties
IUPAC Name |
(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-8(6-13(15)16)5-9(2)11-7-12(18-4)10(3)14(17)19-11/h5,7-8H,6H2,1-4H3,(H,15,16)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYQRIVOSEDQH-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C/C(C)CC(=O)O)/C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid, a medium-chain fatty acid, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Molecular Structure:
- Molecular Formula: C14H18O5
- Molecular Weight: 266.29 g/mol
- IUPAC Name: this compound
- Canonical SMILES:
CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC
Synthesis
The synthesis of this compound involves various organic chemistry techniques, including the use of starting materials that contain the methoxy and methyl groups characteristic of its structure. This compound is often synthesized for research purposes to explore its biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, showing significant inhibition of radical formation .
Anti-Cancer Potential
Preliminary research indicates that this compound may possess anti-cancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings support its potential as a natural antimicrobial agent .
Study on Antioxidant Effects
A study evaluated the antioxidant capacity of this compound using various assays:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 20 |
The lower IC50 values indicate strong antioxidant activity compared to standard antioxidants .
Scientific Research Applications
(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid is a medium-chain fatty acid .
IUPAC Name: this compound
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
Available chemical identifiers:
- InChI: InChI=1S/C14H18O5/c1-8(6-13(15)16)5-9(2)11-7-12(18-4)10(3)14(17)19-11/h5,7-8H,6H2,1-4H3,(H,15,16)/b9-5+
- InChI Key: MPAYQRIVOSEDQH-WEVVVXLNSA-N
- Canonical SMILES: CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC
- Isomeric SMILES: CC1=C(C=C(OC1=O)/C(=C/C(C)CC(=O)O)/C)OC
Scientific Research Applications
The compound this compound has uses in scientific research .
Comparison with Similar Compounds
(4-Methoxy-6-oxo-6H-pyran-2-yl)-3,5-dimethyloct-6-enoic Acid (Compound 10, F55)
This analogue shares the 4-methoxy-α-pyrone core but differs in its side chain. Key distinctions include:
- Side Chain : A methyl triplet (δH 0.81) replaces the methyl doublet in the target compound, along with an oxymethylene group (δH 3.25–3.30) and a hydroxyl group (δH 4.34).
- Functional Groups : Lacks the terminal carboxylic acid, instead forming a hydroxylated side chain (m/z 281.1744 [M+H]+) .
Implications : The absence of the carboxylic acid group likely reduces polarity, affecting solubility and interaction with biological targets.
Mycophenolic Acid Derivatives
Mycophenolic acid (MPA) variants, such as (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxohydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid, feature an isobenzofuran ring instead of pyran. Key differences include:
- Core Structure : Isobenzofuran (with a fused benzene ring) versus pyran.
- Substituents: Hydroxy and methyl groups at positions 4, 6, and 7 on the isobenzofuran vs. 4-methoxy-5-methyl-6-oxo groups on pyran . Biological Relevance: MPA derivatives are clinically used as immunosuppressants, highlighting how core heterocycle changes (pyran vs. isobenzofuran) drastically alter pharmacological activity.
Calcium Salt Derivatives with Ester Linkages
A calcium salt dihydrate compound (aE,2S,3R,4R,5S)-5-[(2S,3S,4S,5S)-2,3-Epoxy-5-hydroxy-4-methylhexyl]tetrahydro-3,4-dihydroxy-b-methyl-2H-pyran-2-crotonic acid ester demonstrates:
- Functional Modifications: Esterification with 9-hydroxynonanoic acid and calcium salt formation.
- Structural Complexity : Additional epoxy and hydroxy groups enhance hydrophilicity .
Applications : Such modifications improve solubility for parenteral formulations, contrasting with the free acid form of the target compound.
Comparative Analysis Table
Research Findings and Implications
- Structure-Activity Relationships (SAR): Minor side-chain alterations (e.g., hydroxylation or esterification) significantly modulate bioavailability and target engagement .
- Pharmacological Diversity: Core heterocycle changes (pyran vs. isobenzofuran) correlate with divergent therapeutic applications, as seen in MPA’s immunosuppression vs. the target compound’s metabolic role .
Q & A
Q. How does the 4-methoxy group influence the electronic environment of the pyran ring?
- Methodological Answer : Conduct Hammett substituent constant (σ) analysis or UV-Vis spectroscopy to assess electron-donating effects. Comparative studies on 4-methoxy vs. 4-hydroxy pyran derivatives show methoxy groups increase electron density at C5, altering reactivity in electrophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
